Methanol, (dimethylamino)-
Methanol, (dimethylamino)-
Brand Name:
Vulcanchem
CAS No.:
14002-21-2
VCID:
VC0078633
InChI:
InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3
SMILES:
CN(C)CO
Molecular Formula:
C3H9NO
Molecular Weight:
75.11 g/mol
Methanol, (dimethylamino)-
CAS No.: 14002-21-2
Main Products
VCID: VC0078633
Molecular Formula: C3H9NO
Molecular Weight: 75.11 g/mol
CAS No. | 14002-21-2 |
---|---|
Product Name | Methanol, (dimethylamino)- |
Molecular Formula | C3H9NO |
Molecular Weight | 75.11 g/mol |
IUPAC Name | dimethylaminomethanol |
Standard InChI | InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3 |
Standard InChIKey | XQKRYBXCYCKQLL-UHFFFAOYSA-N |
SMILES | CN(C)CO |
Canonical SMILES | CN(C)CO |
Appearance | Light yellow powderPurity:98%(HPLC) |
Reference | 1. Chemphyschem. 2016 Dec 5;17(23):3974-3984. doi: 10.1002/cphc.201600874. Epub 2016 Oct 12. Density Functional Theory Analysis of Anthraquinone Derivative Hydrogenation over Palladium Catalyst. Yuan E(1), Wang L(1)(2), Zhang X(1)(2), Feng R(1), Wu C(1), Li G(1)(2). Author information: (1)Key Laboratory for Green Chemica,l Technology of Ministry of Education, School of Chemical Engineering and Technology, Tianjin University, Tianjin, 300072, China. (2)Collaborative Innovation Center of Chemical Science and Engineering, Tianjin, 300072, China. A density functional theory (DFT) analysis was conducted on the hydrogenation of 2-alkyl-anthraquinone (AQ), including 2-ethyl-9,10-anthraquinone (eAQ) and 2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone (H4 eAQ), to the corresponding anthrahydroquinone (AQH2 ) over a Pd6 H2 cluster. Hydrogenation of H4 eAQ is suggested to be more favorable than that of eAQ owing to a higher adsorption energy of the reactant (H4 eAQ), lower barrier of activation energy, and smaller desorption energy of the target product (2-ethyl-5,6,7,8-tetrahydro-9,10-anthrahydroquinone, H4 eAQH2 ). For the most probable reaction routes, the energy barrier of the second hydrogenation step of AQ is circa 8 kcal mol-1 higher than that of the first step. Electron transfer of these processes were systematically investigated. Facile electron transfer from Pd6 H2 cluster to AQ/AQH intermediate favors the hydrogenation of C=O. The electron delocalization over the boundary aromatic ring of AQ/AQH intermediate and the electron-withdrawing effect of C=O are responsible for the electron transfer. In addition, a pathway of the electron transfer is proposed for the adsorption and subsequent hydrogenation of AQ on the surface of Pd6 H2 cluster. The electron transfers from the abstracted H atom (reactive H) to a neighbor Pd atom (PdH ), and finally goes to the carbonyl group through the C4 atom of AQ aromatic ring (C4 ). |
PubChem Compound | 84150 |
Last Modified | Nov 11 2021 |
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